molecular formula C22H23N7O5 B457946 N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

Cat. No.: B457946
M. Wt: 465.5g/mol
InChI Key: BDNORFJUGZEJTO-UHFFFAOYSA-N
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Description

N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound that features a combination of pyrazole, benzimidazole, morpholine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.

    Preparation of 4-nitro-1H-pyrazole: This can be synthesized via nitration of pyrazole using a mixture of nitric acid and sulfuric acid.

    Preparation of 1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole: This involves the reaction of benzimidazole with 2-(4-morpholinyl)ethyl chloride in the presence of a base such as potassium carbonate.

    Coupling Reactions: The final step involves coupling the prepared heterocycles using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Reduction of Nitro Group: Formation of 5-({4-amino-1H-pyrazol-1-yl}methyl)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-furamide.

    Substitution on Furan Ring: Formation of halogenated derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: The compound’s unique combination of heterocycles makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is likely to involve multiple pathways due to its diverse functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzimidazole moiety may bind to DNA or proteins, affecting their function. The morpholine ring can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to its combination of four different heterocyclic rings, each contributing distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H23N7O5

Molecular Weight

465.5g/mol

IUPAC Name

N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C22H23N7O5/c30-21(20-6-5-17(34-20)15-27-14-16(13-23-27)29(31)32)25-22-24-18-3-1-2-4-19(18)28(22)8-7-26-9-11-33-12-10-26/h1-6,13-14H,7-12,15H2,(H,24,25,30)

InChI Key

BDNORFJUGZEJTO-UHFFFAOYSA-N

SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(O4)CN5C=C(C=N5)[N+](=O)[O-]

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(O4)CN5C=C(C=N5)[N+](=O)[O-]

Origin of Product

United States

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